Synthetic Yield Impact of Dimer Formation
The formation of the dimer impurity, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) (CAS 494778-36-8), is the primary cause of low yield in the prior art synthesis of the key umeclidinium intermediate 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester. The original WO 2005/104745 process yields only 38.6% of the desired monomer, with the mass balance largely diverted to this dimer [1][2]. In contrast, the improved telescopic process described in EP3401316B1 eliminates dimer formation, achieving approximately 80% conversion to the hydroxylated intermediate [1][2]. This represents a >2-fold yield improvement, directly attributable to suppression of the dimerization pathway.
| Evidence Dimension | Yield of desired monomer intermediate (1-(2-haloethyl)-4-piperidinecarboxylate) |
|---|---|
| Target Compound Data | Dimer is the major byproduct; desired monomer yield is 38.6% when dimer is formed (WO 2005/104745 process) |
| Comparator Or Baseline | Improved process (EP3401316B1): 80% conversion to intermediate; dimer formation eliminated |
| Quantified Difference | 38.6% yield (with dimer) vs. 80% conversion (without dimer) – a 41.4 percentage point yield differential |
| Conditions | Alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane (prior art) vs. reductive amination route (improved process) |
Why This Matters
For procurement, this directly translates to process efficiency: suppliers utilizing the improved route inherently produce active pharmaceutical ingredient (API) with lower dimer burden, reducing purification cost and toxic exposure.
- [1] Glaxo Group Limited. European Patent EP3401316B1: Chemical Process. Filed 2013-08-14, Granted 2021-08-04. See [0038]-[0039]. View Source
- [2] Justia Patents. Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. Patent US10023535B2. See Background. View Source
